N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide is a complex organic compound that belongs to the class of benzamides and incorporates a triazole and pyridine moiety. This compound is characterized by its potential biological activity, particularly as an inhibitor of certain enzymes, making it of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various organic chemistry methods, with literature indicating its relevance in developing new therapeutic agents targeting specific biological pathways. Its synthesis often involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity.
This compound can be classified under:
The synthesis of N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide typically involves several key steps:
The synthesis requires precise control over temperature, solvent choice, and reaction time to optimize yield. Techniques such as column chromatography are often employed for purification of intermediates and final products.
The molecular structure of N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide can be represented as follows:
The structural representation includes:
N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and various electrophiles/nucleophiles tailored for substitution reactions.
The mechanism of action for N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide typically involves interaction with specific molecular targets within biological systems:
Data supporting these mechanisms often come from biochemical assays demonstrating inhibition or modulation effects in vitro.
Key chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly influence solubility and stability profiles.
N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide has several scientific uses:
X-ray diffraction (XRD) studies reveal that N-(1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide (CAS: 1092333-45-3) crystallizes in the centrosymmetric monoclinic space group P2₁/n with eight molecules per unit cell. The asymmetric unit contains two distinct molecules interconnected via N–H⋯N hydrogen bonds forming a characteristic R₂²(8) ring motif [10]. The dihedral angle between the triazolopyridine and benzamide planes measures 42.7°, indicating significant molecular twist that disrupts full π-conjugation while facilitating three-dimensional packing. This twisted conformation arises from steric repulsion between the triazolopyridine C8-H proton and the benzamide carbonyl oxygen, with a non-bonded distance of 2.89 Å [10].
Table 1: Crystallographic Parameters of N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide
Parameter | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₄O |
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell Dimensions | a = 10.28 Å, b = 14.62 Å, c = 15.47 Å, β = 97.8° |
Hydrogen Bonding | N–H⋯N (2.12 Å, 168°) |
Dihedral Angle | 42.7° between heterocycle and benzamide |
π-Stacking Distance | 3.48 Å (offset stacking) |
The crystal packing exhibits a combination of hydrogen bonding and π-π stacking interactions, with an interplanar distance of 3.48 Å between triazolopyridine rings of adjacent molecules. The 3-methylbutyl chain adopts a gauche conformation that projects into hydrophobic pockets formed by neighboring benzamide phenyl rings, creating a stable three-dimensional framework [10]. These structural features directly influence solid-state properties relevant to pharmaceutical formulation, including melting point stability and dissolution behavior.
Solution-state NMR analysis (¹H, ¹³C, COSY, and HSQC) demonstrates significant conformational flexibility in the 3-methylbutyl linker. The diastereotopic methylene protons (CH₂, δH 1.42 and 1.58 ppm) exhibit distinct chemical shifts with geminal coupling (²JHH = -14.3 Hz), indicating restricted rotation around the C-N bond at room temperature [3] [5]. Variable-temperature ¹H NMR (298-373 K) reveals coalescence at 343 K corresponding to an activation energy barrier (ΔG‡) of 68.2 kJ/mol for bond rotation, consistent with the steric bulk of the isobutyl substituent [5].
The benzamide carbonyl carbon resonates at δC 166.7 ppm (¹³C NMR), while the triazolopyridine C3 carbon appears at δC 147.5 ppm, indicating minimal electronic communication between the heterocyclic system and amide functionality in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) shows a key cross-peak between the triazolopyridine H7 proton (δH 7.85 ppm) and the methine proton of the 3-methylbutyl chain (δH 4.62 ppm), confirming the syn conformation predominates in chloroform solution. This spatial arrangement facilitates intramolecular CH-π interactions between the alkyl chain and benzamide phenyl ring, stabilizing the folded conformation observed in 78% of molecular dynamics trajectories [5].
Density functional theory (DFT) calculations at the B3LYP/6-311G(2d,2p) level provide detailed insight into the electronic structure of this triazolopyridine-benzamide hybrid. The highest occupied molecular orbital (HOMO, -6.82 eV) localizes predominantly on the triazolopyridine system (83% contribution), while the lowest unoccupied molecular orbital (LUMO, -2.37 eV) shows benzamide-phenyl π* character (65%) with significant mixing from the triazole ring [10]. This orbital separation creates a charge-transfer axis with a calculated dipole moment of 5.78 Debye, oriented along the N-benzamide bond vector.
Table 2: Quantum Chemical Descriptors from DFT Calculations (B3LYP/6-311G(2d,2p))
Parameter | Value | Chemical Significance |
---|---|---|
HOMO Energy | -6.82 eV | Ionization potential, nucleophilic reactivity |
LUMO Energy | -2.37 eV | Electron affinity, electrophilicity |
HOMO-LUMO Gap | 4.45 eV | Kinetic stability, chemical hardness |
Molecular Dipole | 5.78 Debye | Solubility, crystal packing forces |
NBO Charge (Triazole N2) | -0.412 e | Hydrogen bond acceptance capacity |
Natural Bond Orbital (NBO) analysis identifies significant hyperconjugation between the triazole lone pair (N2, occupancy 1.892e) and the σ* orbital of the adjacent C-N bond (stabilization energy 28.6 kJ/mol). This electron delocalization contributes to the planarity of the triazolopyridine system (r.m.s. deviation 0.032 Å) while enhancing its hydrogen-bond accepting capability at N2 [10]. Time-dependent DFT (TD-DFT) predicts the lowest energy electronic transition at 318 nm (f = 0.18), corresponding to HOMO→LUMO charge transfer with partial n→π* character from the amide carbonyl. These electronic properties directly influence binding interactions with biological targets, particularly through π-stacking and hydrogen-bond donation capabilities.
Systematic structural modification reveals profound substituent effects on molecular conformation and intermolecular interactions. Electron-withdrawing substituents on the benzamide phenyl ring (e.g., meta-fluoro) increase coplanarity between the benzamide and triazolopyridine systems, reducing the dihedral angle to 28.5° and enhancing π-stacking capability (stacking energy -9.8 kcal/mol vs. -7.2 kcal/mol for unsubstituted) [8]. Conversely, ortho-methyl substitution increases steric hindrance, expanding the dihedral angle to 56.8° and disrupting crystalline order as evidenced by powder XRD broadening [4].
Table 3: Substituent Effects on Molecular Properties and Bioactivity
Substituent (Position) | Dihedral Angle (°) | π-Stacking Energy (kcal/mol) | TIM-3 IC₅₀ (μM) |
---|---|---|---|
None | 42.7 | -7.2 | >100 |
3-F (Benzamide) | 28.5 | -9.8 | 48.3 |
3-CF₃ (Benzamide) | 31.2 | -9.5 | 52.7 |
2-Me (Benzamide) | 56.8 | -5.1 | >100 |
5-Me (Triazolopyridine) | 39.1 | -7.9 | 87.4 |
6-F (Triazolopyridine) | 41.3 | -8.3 | 63.9 |
Triazolopyridine ring modifications similarly impact bioactivity: 6-fluoro substitution enhances TIM-3 binding affinity (IC₅₀ 63.9 μM vs. >100 μM for unsubstituted) by increasing electron deficiency and optimizing electrostatic complementarity with the TIM-3 binding pocket [1] [8]. Molecular docking simulations indicate the 6-fluoro derivative achieves additional hydrogen bonding with Tyr136 of TIM-3 (distance 2.14 Å), while the unsubstituted analogue shows only hydrophobic contacts with Ile124 and Val128 [1]. These computational insights align with bioactivity data from analogous triazolopyridine derivatives, confirming that strategic substitution enhances target engagement through combined electronic and steric effects [4] [8].
The 3-methylbutyl linker length proves critical for biological activity – shortening to ethyl eliminates TIM-3 binding, while elongation to pentyl enhances membrane permeability but reduces selectivity. Molecular dynamics simulations reveal the optimal 3-methylbutyl chain length provides conformational flexibility necessary to access buried protein pockets while maintaining sufficient rigidity for entropically favorable binding [1] [8]. These structure-activity relationships demonstrate how subtle modifications to the benzamide and triazolopyridine components significantly influence molecular conformation, intermolecular interactions, and biological function.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: